N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a methoxy group, and a methylthiophenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Formation of the Methylthiophenyl Intermediate: This step involves the thiolation of a phenyl compound to introduce the thiophenyl group, followed by methylation.
Coupling Reactions: The final step involves coupling the intermediates through an oxalamide linkage, typically using oxalyl chloride as the coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pivalamide
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylpropane-1-sulfonamide
Uniqueness
N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-10-7-8-14(23-10)13(22-2)9-18-15(20)16(21)19-12-6-4-3-5-11(12)17/h3-8,13H,9H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSDJSZZBXEFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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